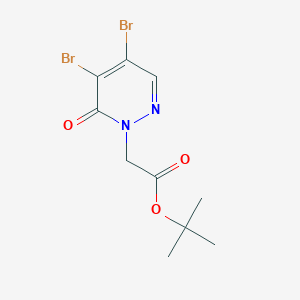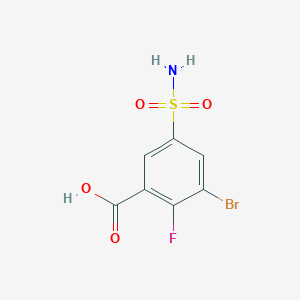
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is a chemical compound that features a lithium ion coordinated to a pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate typically involves the reaction of 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the mixture is heated to facilitate the formation of the lithium salt of the pyridine derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce demethylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be employed in studies involving lithium’s biological effects, particularly in the context of neurological research.
Medicine: Research into potential therapeutic applications, such as mood stabilization and neuroprotection, is ongoing.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves its interaction with molecular targets in biological systems. Lithium ions are known to affect various signaling pathways, including those involving neurotransmitters and second messengers. The pyridine derivative component may also interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
Similar Compounds
Lithium acetate: A simpler lithium salt with applications in organic synthesis and as a precursor for other lithium compounds.
Lithium pyridine-2-carboxylate: Another lithium salt of a pyridine derivative, used in similar contexts but with different structural properties.
Lithium 2,4-dimethylpyridine-3-carboxylate:
Uniqueness
Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is unique due to the presence of both methoxy and dimethyl groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness may confer specific advantages in certain applications, such as enhanced stability or selectivity in biological systems .
Propiedades
Fórmula molecular |
C10H12LiNO3 |
|---|---|
Peso molecular |
201.2 g/mol |
Nombre IUPAC |
lithium;2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H13NO3.Li/c1-6-5-11-8(4-9(12)13)7(2)10(6)14-3;/h5H,4H2,1-3H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
OQXDCFUUSCLPQU-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=CN=C(C(=C1OC)C)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


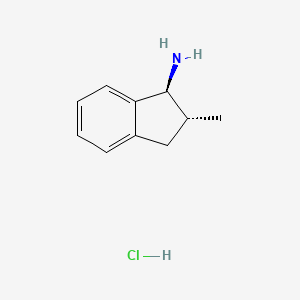

![rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride](/img/structure/B13513091.png)
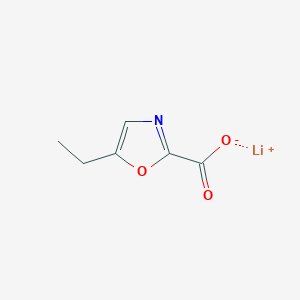

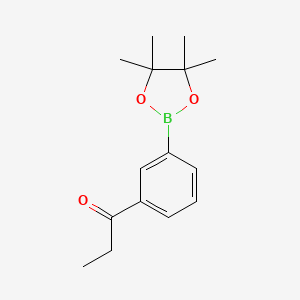

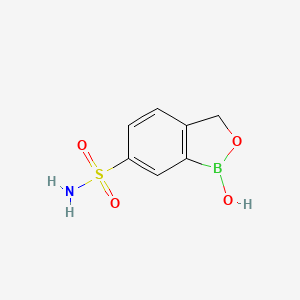
![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)

![(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride](/img/structure/B13513155.png)
![5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)
